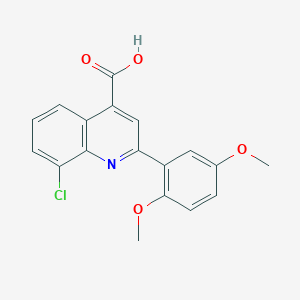

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structural features, is of particular interest in the development of new therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Chloro and Dimethoxyphenyl Groups: The chloro and dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and the use of green solvents can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is primarily investigated for its pharmacological properties. Quinoline derivatives are known for their diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.

- Anti-inflammatory Properties : The structural features may contribute to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that quinoline derivatives can inhibit cancer cell proliferation, pointing towards possible applications in oncology.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Formation of Amides and Esters : The carboxylic acid group can react with amines and alcohols to form amides and esters, respectively.

- Acylation Reactions : The presence of a carbonyl group enhances its reactivity as an acylating agent, facilitating the synthesis of more complex molecules.

Biological Interaction Studies

Understanding how this compound interacts with biological macromolecules is critical for assessing its therapeutic potential. Interaction studies may focus on:

- Protein Binding Affinity : Investigating how the compound binds to target proteins can provide insights into its mechanism of action.

- Cellular Uptake Mechanisms : Understanding how the compound enters cells can inform its bioavailability and efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the quinoline structure could enhance antimicrobial efficacy.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of quinoline derivatives demonstrated that this compound could reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with different positions of the methoxy groups.

4-Quinolinecarboxylic acid: Lacks the chloro and dimethoxyphenyl groups, used as a precursor in various syntheses.

Quinolinyl-pyrazoles: Contain a pyrazole ring fused to the quinoline core, exhibiting different biological activities.

Uniqueness: 8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Activité Biologique

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by recent research findings.

- Molecular Formula : C₁₈H₁₄ClNO₄

- Molecular Weight : 343.76 g/mol

- CAS Number : 862782-47-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 8-hydroxyquinoline derivatives. Various methods have been reported for the synthesis of quinoline derivatives, including halogenation and carboxylation techniques. These methods have been optimized to improve yield and purity, making the compound accessible for biological testing .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A review of 8-hydroxyquinoline derivatives indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of quinoline have shown significant activity against breast cancer (MCF-7) and other tumor types, with IC50 values suggesting effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8-Chloro-2-(2,5-dimethoxyphenyl) | MCF-7 | TBD | Induction of apoptosis |

| 3-Cl-2-F | H5N1 | 1.44 | Inhibition of viral replication |

| 5,7-diCl | S. aureus | TBD | Disruption of cell division |

Antiviral Activity

The antiviral properties of quinoline derivatives have also been investigated. The compound has shown effectiveness against various viral strains, including those causing respiratory infections. The mechanism often involves interference with viral replication processes and host cell interactions .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against several Gram-positive and Gram-negative bacteria. Studies indicate that this compound exhibits notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies

- Anticancer Efficacy in MCF-7 Cells : A study evaluated the effects of various quinoline derivatives on MCF-7 breast cancer cells. The results showed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

- Antiviral Screening : A series of 8-hydroxyquinoline derivatives were tested for antiviral activity against dengue virus. Compounds showed promising results with significant inhibition rates, suggesting a potential for further development as antiviral agents .

Propriétés

IUPAC Name |

8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGPTQXMWWXLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189774 | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862782-47-6 | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862782-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.